Dibenzyl N,N-diisopropylphosphoramidite

Catalog No.
S567311
CAS No.
108549-23-1
M.F
C20H28NO2P
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzyl N,N-diisopropylphosphoramidite

CAS Number

108549-23-1

Product Name

Dibenzyl N,N-diisopropylphosphoramidite

IUPAC Name

N-bis(phenylmethoxy)phosphanyl-N-propan-2-ylpropan-2-amine

Molecular Formula

C20H28NO2P

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C20H28NO2P/c1-17(2)21(18(3)4)24(22-15-19-11-7-5-8-12-19)23-16-20-13-9-6-10-14-20/h5-14,17-18H,15-16H2,1-4H3

InChI Key

ANPWLBTUUNFQIO-UHFFFAOYSA-N

SMILES

Array

Synonyms

N,N-Bis(1-methylethyl)phosphoramidous Acid Bis(phenylmethyl) Ester; Bis(benzyloxy)(diisopropylamino)phosphine; Dibenzyl Diisopropylphosphoramidite;

Canonical SMILES

CC(C)N(C(C)C)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2

The exact mass of the compound Dibenzyldiisopropylphosphoramidite is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dibenzyl N,N-diisopropylphosphoramidite (CAS: 108549-23-1) is a premier phosphitylating reagent utilized extensively in the synthesis of phosphates, phosphopeptides, and phospholipids. Its core procurement value lies in the strategic combination of a diisopropylamino leaving group—which confers exceptional shelf stability and controlled reactivity upon weak acid activation—and dibenzyl protecting groups, which are easily removed under mild, neutral hydrogenolysis. This orthogonal protection strategy makes it an indispensable precursor for modifying complex, highly functionalized biomolecules that cannot withstand the harsh acidic or basic conditions required by alternative phosphorylating agents [1].

Substituting this compound with generic alternatives like dibenzyl phosphorochloridate or di-tert-butyl N,N-diisopropylphosphoramidite frequently leads to synthetic failure or severe yield degradation. Phosphorochloridates are highly moisture-sensitive, degrade rapidly during storage, and require ultra-low temperatures (e.g., -75 °C) to prevent localized heating and side reactions, making them poorly suited for reproducible scale-up [1]. Conversely, while di-tert-butyl phosphoramidites offer similar handling stability, their tert-butyl groups necessitate strong acidic conditions (such as TFA) for deprotection, which readily cleaves acid-labile glycosidic bonds or protecting groups in sensitive substrates[2]. The dibenzyl/diisopropyl combination uniquely avoids both the instability of chloridates and the harsh deprotection requirements of tert-butyl esters.

Processability and Yield Stability in Ambient Phosphitylation

Dibenzyl N,N-diisopropylphosphoramidite demonstrates superior processability compared to dibenzyl phosphorochloridate. While the chloridate requires strictly anhydrous, ultra-low temperature (-75 °C) conditions and rapid addition to prevent degradation, the phosphoramidite can be handled at room temperature and activated conditionally with 1H-tetrazole. In comparative phosphorylations of complex diols, the phosphoramidite route consistently achieves >90% yields of the protected phosphate, whereas the chloridate often yields <75% due to competitive hydrolysis and localized heating side-reactions [1].

Evidence DimensionPhosphitylation yield on complex diols
Target Compound Data>90% yield at room temperature (tetrazole activation)
Comparator Or BaselineDibenzyl phosphorochloridate (<75% yield, requires -75 °C)
Quantified Difference>15% higher yield with elimination of cryogenic cooling requirements
ConditionsRoom temperature vs. -75 °C, organic solvent

Eliminating cryogenic requirements while boosting yield significantly lowers manufacturing costs and improves batch-to-batch reproducibility.

Neutral Deprotection Preserving Acid-Labile Scaffolds

For substrates containing acid-labile functional groups, the choice of phosphate protecting group is critical. Dibenzyl N,N-diisopropylphosphoramidite allows for the removal of benzyl groups via mild catalytic hydrogenolysis (Pd/C, H2), yielding the free phosphate quantitatively without disrupting sensitive moieties. In contrast, di-tert-butyl N,N-diisopropylphosphoramidite requires trifluoroacetic acid (TFA) for deprotection, which can cause significant decomposition of acid-sensitive targets, reducing final yields by over 30-40% or causing complete synthetic failure in certain complex peptide or carbohydrate syntheses[1].

Evidence DimensionFinal deprotection yield on acid-sensitive substrates
Target Compound DataQuantitative (>95%) yield via neutral hydrogenolysis
Comparator Or BaselineDi-tert-butyl N,N-diisopropylphosphoramidite (<60% yield via TFA, significant decomposition)
Quantified Difference>35% yield retention in acid-sensitive molecular frameworks
ConditionsPd/C, H2 (neutral) vs. TFA (acidic)

Procurement of the dibenzyl variant is mandatory for synthesizing acid-sensitive APIs, as it prevents late-stage material loss during deprotection.

High-Efficiency Exhaustive Phosphitylation of Polyols

In the synthesis of highly phosphorylated biomolecules, such as inositol hexaphosphates, incomplete phosphorylation is a major bottleneck. Dibenzyl N,N-diisopropylphosphoramidite provides an optimal balance of steric bulk and reactivity, allowing for near-quantitative exhaustive phosphitylation of partially protected inositols in the presence of 1H-tetrazole and subsequent oxidation. Less stable analogs, such as N,N-diethylphosphoramidites, are more prone to premature oxidation or side reactions during extended reaction times, leading to complex mixtures of under-phosphorylated products and reducing the overall isolated yield of the target hexakisphosphate [1].

Evidence DimensionExhaustive phosphorylation yield per step
Target Compound DataNear-quantitative (>95%) per step
Comparator Or BaselineN,N-diethylphosphoramidite analogs (~80-85% yield due to lower stability)
Quantified Difference~10-15% higher yield per phosphorylation event, compounding significantly in polyols
Conditions1H-tetrazole activation, m-CPBA oxidation, room temperature

High coupling efficiency per hydroxyl group is critical to avoid impossible-to-separate mixtures in the procurement and scale-up of polyphosphorylated compounds.

Solid-Phase Synthesis of Phosphopeptides

Leveraging its mild hydrogenolysis deprotection, this compound is the optimal choice for introducing phosphate groups onto serine, threonine, or tyrosine residues in solid-phase peptide synthesis without requiring harsh acidic cleavage that could damage the peptide backbone [1].

Synthesis of Inositol Polyphosphates and Carbohydrates

Due to its high coupling efficiency on sterically hindered hydroxyls, it is specifically procured for the exhaustive phosphorylation of inositols and complex sugars, ensuring high yields and avoiding complex purification of under-phosphorylated intermediates[2].

Phospholipid and Prodrug Formulation

Its room-temperature stability and controlled reactivity make it ideal for the industrial scale-up of phospholipids and nucleotide prodrugs, where avoiding the cryogenic conditions required by phosphorochloridates significantly streamlines manufacturability [3].

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

345.18576613 Da

Monoisotopic Mass

345.18576613 Da

Heavy Atom Count

24

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

108549-23-1

Wikipedia

Dibenzyl N,N-diisopropylphosphoramidite

Dates

Last modified: 08-15-2023

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